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Cyclohexanebutanoic acid, cobalt(2+) salt

Cat. No.: B1581374
CAS No.: 38582-17-1
M. Wt: 397.4 g/mol
InChI Key: YBXHPSXGXLGNBR-UHFFFAOYSA-L
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Description

Overview of Metal-Organic Complexes and Carboxylate Ligands

Carboxylate ligands (RCOO⁻) are a particularly important class of ligands in coordination chemistry. They are derived from carboxylic acids and can coordinate to metal ions in various modes, including monodentate, bidentate (chelating or bridging), and more complex bridging fashions. researchgate.net This versatility in coordination allows for the formation of a wide range of structures, from simple mononuclear complexes to intricate metal-organic frameworks (MOFs). acs.orgrsc.org The nature of the 'R' group in the carboxylate ligand also plays a crucial role in determining the properties of the resulting complex, influencing factors such as solubility, steric hindrance, and electronic effects.

Significance of Cobalt(II) in Contemporary Chemical Research

Cobalt is a transition metal that can exist in several oxidation states, with cobalt(II) and cobalt(III) being the most common in coordination chemistry. researchgate.net The cobalt(II) ion, with its d⁷ electron configuration, is particularly notable for its interesting magnetic and spectroscopic properties. researchgate.netrsc.org High-spin cobalt(II) complexes are paramagnetic and often exhibit significant magnetic anisotropy, making them valuable in the development of magnetic materials. acs.orgrsc.org

Furthermore, cobalt complexes are renowned for their catalytic activity in a variety of organic transformations. researchgate.netescholarship.orgresearchgate.netmdpi.comresearchgate.net The redox couple of Co(II)/Co(III) is central to many catalytic cycles, including oxidation reactions. researchgate.net In the realm of bioinorganic chemistry, cobalt is an essential trace element, most famously as the core component of vitamin B12. nih.gov The study of cobalt(II) complexes continues to be an active area of research, with potential applications in fields ranging from industrial catalysis to medicine. nih.govwits.ac.zawecmelive.comnih.gov

Contextualization of Cyclohexanebutanoic Acid as a Ligand System

Cyclohexanebutanoic acid is a carboxylic acid characterized by a cyclohexane (B81311) ring attached to a butanoic acid chain. This structure imparts a combination of flexibility from the butyl chain and significant steric bulk from the cyclohexyl group. As a ligand, the deprotonated form, cyclohexanebutanoate, is expected to coordinate to metal ions through its carboxylate group.

The bulky and non-polar nature of the cyclohexyl moiety can influence the packing of the resulting metal complex in the solid state and its solubility in various solvents. The flexibility of the butanoate chain allows for potential conformational adjustments to accommodate different coordination geometries around the metal center. These characteristics suggest that cobalt(II) cyclohexanebutanoate could form unique coordination architectures that differ from those of simpler carboxylate ligands like acetate (B1210297) or formate. akjournals.comakjournals.com

Research Gaps and Motivations for Advanced Investigation of Cyclohexanebutanoic Acid, Cobalt(2+) Salt

This lack of information presents a significant research gap. The unique combination of the magnetically and catalytically active cobalt(II) center with the sterically demanding and flexible cyclohexanebutanoate ligand motivates a thorough investigation. Key research questions that remain unanswered include:

What is the precise coordination environment of the cobalt(II) ion in this complex? Does it form a mononuclear, polynuclear, or polymeric structure?

What are the detailed spectroscopic (IR, UV-Vis, NMR) and magnetic properties of the compound?

What is its thermal stability and decomposition pathway? wits.ac.zaakjournals.comakjournals.comresearchgate.nete3s-conferences.org

Could this complex exhibit interesting catalytic activity, for instance, in oxidation or polymerization reactions, given the known catalytic prowess of other cobalt(II) carboxylates? researchgate.net

Answering these questions would not only contribute to the fundamental understanding of cobalt(II) coordination chemistry but could also unveil new materials with interesting magnetic or catalytic properties. The study of this seemingly simple yet uncharacterized compound could therefore be a fruitful area for future research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34CoO4 B1581374 Cyclohexanebutanoic acid, cobalt(2+) salt CAS No. 38582-17-1

Properties

IUPAC Name

cobalt(2+);4-cyclohexylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C10H18O2.Co/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXHPSXGXLGNBR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34CoO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4441-63-8 (Parent)
Record name Cyclohexanebutanoic acid, cobalt(2+) salt (2:1)
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DSSTOX Substance ID

DTXSID9068116
Record name Cyclohexanebutanoic acid, cobalt(2+) salt
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Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38582-17-1
Record name Cyclohexanebutanoic acid, cobalt(2+) salt (2:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanebutanoic acid, cobalt(2+) salt (2:1)
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Record name Cyclohexanebutanoic acid, cobalt(2+) salt
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Record name Cobalt bis(4-cyclohexylbutyrate)
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Synthetic Methodologies and Precursor Chemistry

Strategies for the Preparation of Cyclohexanebutanoic Acid, Cobalt(2+) Salt

The preparation of cobalt(II) carboxylates can be achieved through several established chemical routes. These methods typically involve the direct reaction of a cobalt(II) precursor with the carboxylic acid or its corresponding salt.

The formation of this compound can be accomplished by reacting a suitable cobalt(II) precursor with Cyclohexanebutanoic acid. Common cobalt(II) precursors include cobalt(II) chloride, cobalt(II) acetate (B1210297), and cobalt(II) nitrate (B79036). lew.roacs.orgwikipedia.orgnih.gov

Several general methods for the synthesis of transition metal carboxylates are applicable:

Acid-Base Reactions: This pathway involves the reaction of a basic cobalt compound, such as cobalt(II) hydroxide (B78521) or cobalt(II) carbonate, with Cyclohexanebutanoic acid. The reaction of cobalt(II) carbonate with hydrochloric acid is a known method for producing cobalt(II) chloride, which can then be used in subsequent steps. youtube.com

Substitution or Transacylation: A common and effective method involves the substitution reaction of cobalt(II) acetate with a higher carboxylic acid. lew.ro In this approach, the acetate ligands are displaced by the cyclohexanebutanoate ligands, often by heating the reactants together.

Salt Metathesis: This method involves a double displacement reaction between a soluble cobalt(II) salt, such as cobalt(II) chloride (CoCl₂) or cobalt(II) nitrate (Co(NO₃)₂), and an alkali metal salt of the carboxylic acid, such as sodium cyclohexanebutanoate. wikipedia.org The insolubility of the resulting cobalt(II) carboxylate in certain solvents can drive the reaction to completion.

Extractive Conversion: It is possible to prepare cobalt(II) salts from cobalt chloride solutions through extractive conversion using specific extractive agents. rcsi.scienceresearchgate.net

A typical laboratory synthesis might involve dissolving anhydrous cobalt(II) chloride in an appropriate solvent and adding a stoichiometric amount of Cyclohexanebutanoic acid, possibly with a non-nucleophilic base like triethylamine (B128534) to facilitate the reaction. nih.gov Another approach is the reaction of hydrated cobalt(II) acetate with the carboxylic acid in a suitable solvent mixture. nih.gov

Table 1: Overview of Direct Synthetic Pathways for Cobalt(II) Carboxylates

Reaction Type Cobalt(II) Precursor Ligand Form General Equation
Acid-Base Co(OH)₂ or CoCO₃ RCOOH Co(OH)₂ + 2 RCOOH → Co(RCOO)₂ + 2 H₂O
Substitution Co(CH₃COO)₂ RCOOH Co(CH₃COO)₂ + 2 RCOOH ⇌ Co(RCOO)₂ + 2 CH₃COOH
Salt Metathesis CoCl₂ or Co(NO₃)₂ RCOONa CoCl₂ + 2 RCOONa → Co(RCOO)₂ + 2 NaCl

Note: RCOOH represents Cyclohexanebutanoic acid.

The choice of solvent and the optimization of reaction conditions are critical for controlling the synthesis, influencing the reaction rate, yield, and the crystalline structure of the final product. rsc.orgresearchgate.net

Solvent Systems: The solubility of both the cobalt(II) precursor and the carboxylic acid ligand must be considered. Alcohols such as methanol (B129727) or ethanol (B145695) are commonly employed. lew.ronih.gov For certain reactions, non-polar solvents like toluene (B28343) or benzene (B151609) may be used, particularly in substitution reactions where the product can be precipitated by adding a polar non-solvent. lew.ro In some cases, a mixture of solvents, such as DMSO and acetonitrile, can significantly improve the reaction yield. nih.gov The solvent system can also induce the formation of different coordination polymers with varying structures. rsc.orgresearchgate.net

Temperature: Reaction temperatures can range from room temperature to the reflux temperature of the chosen solvent. Heating is often necessary to drive substitution reactions to completion or to increase the solubility of reactants. lew.ro

pH Control: The pH of the reaction medium can be crucial, especially in aqueous systems. For instance, in the preparation of cobalt(II) chloride from trivalent cobalt compounds, the pH is maintained above 1 to ensure the reduction and dissolution of cobalt as the divalent ion. google.com For the direct reaction of a cobalt salt with the carboxylic acid, the addition of a base may be required to deprotonate the acid and facilitate coordination. nih.gov

Once the reaction is complete, the solid product must be isolated from the reaction mixture and purified to remove unreacted starting materials, byproducts, and solvents.

Isolation: The most common method for isolating a solid product is filtration. The collected solid is typically washed with a suitable solvent—one in which the product is insoluble but impurities are soluble—to remove residual reactants.

Purification: Recrystallization is a standard technique for purifying solid coordination compounds. lew.ro This involves dissolving the crude product in a minimum amount of a hot solvent in which it has high solubility and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. For example, a product soluble in benzene could be precipitated by adding ethanol, then redissolved by heating to obtain pure crystals upon cooling. lew.ro

Drying: After isolation and purification, the final product is typically dried to remove any remaining solvent. This is often done under vacuum (in vacuo) to ensure complete removal of volatile substances without requiring high temperatures that could decompose the compound. lew.ro

Precursors and Ligand Synthesis Considerations

The quality and purity of the starting materials—the cobalt(II) salt and the Cyclohexanebutanoic acid ligand—are paramount for achieving a high yield of a pure final product.

Cyclohexanebutanoic acid is the essential organic ligand in the target compound. Its synthesis can be approached through several routes, most commonly involving the modification of a cyclohexane (B81311) ring or the saturation of an aromatic precursor. A highly analogous and well-documented synthesis is that of Cyclohexanecarboxylic acid from Benzoic acid, the principles of which are directly applicable. wikipedia.org

Catalytic Hydrogenation: The most prevalent industrial and laboratory method for preparing saturated cyclic acids is the catalytic hydrogenation of the corresponding aromatic acid. wikipedia.orgnih.gov For example, Cyclohexanecarboxylic acid is prepared by the hydrogenation of Benzoic acid. wikipedia.org This process involves reacting the aromatic acid with hydrogen gas (H₂) under pressure in the presence of a metal catalyst.

Table 2: Catalysts and Conditions for Hydrogenation of Benzoic Acid

Catalyst Support Solvent Temperature Pressure Conversion/Selectivity Reference
Rhodium (Rh) Carbon (C) Supercritical CO₂ 323 K (50°C) - ~100% Conversion, 100% Selectivity nih.gov
Ruthenium (Ru) Carbon (C) 1,4-Dioxane/Water 493 K (220°C) 6.89 MPa 100% Conversion, 86% Selectivity cabidigitallibrary.org
Palladium (Pd) Carbon (C) Molten Benzoic Acid 423 K (150°C) 15 MPa High Conversion nih.gov
Ru-Pd Carbon (C) Cyclohexanecarboxylic Acid 408-418 K (135-145°C) 4-5 MPa ≥99.3% Conversion, ≥99.0% Selectivity gychbjb.com
Platinum-Ruthenium (PtRu) - - Mild Conditions - High Efficiency (Electrocatalytic) rsc.org

Other Synthetic Routes: Alternative, though less common, methods exist. These can include the carboxylation of a cyclohexane derivative using formic acid or the oxidation of a suitable precursor like 1-methyl-1-acetylcyclohexane. orgsyn.org Another pathway involves creating a Grignard reagent from a halocycloalkane and reacting it with carbon dioxide. youtube.com

Ensuring the high purity of both the cobalt(II) precursor and the Cyclohexanebutanoic acid ligand is critical to prevent the formation of undesired byproducts and to ensure the correct stoichiometry of the final complex.

Cobalt(II) Precursors: Commercially available cobalt(II) salts should be of high purity (e.g., analytical grade). Anhydrous salts, like CoCl₂, must be protected from moisture, as the presence of water can lead to the formation of hydrated complexes. lew.roacs.org The purity of the salt can be confirmed by elemental analysis or titration methods.

Cyclohexanebutanoic Acid: The purity of the synthesized or purchased carboxylic acid ligand should be verified using standard analytical techniques:

Chromatography: Gas Chromatography (GC) with a Flame Ionization Detector (GC-FID) is a powerful tool for assessing the purity of volatile carboxylic acids and for monitoring the progress of the synthesis reaction. google.com

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information and can detect organic impurities. Infrared (IR) spectroscopy is used to confirm the presence of the characteristic carboxylic acid functional group (C=O and O-H stretches).

Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity for a solid carboxylic acid. wikipedia.org

By carefully selecting the synthetic strategy and controlling the purity of the precursors, this compound can be prepared with high purity and yield, suitable for further chemical and material studies.

Influence of Stoichiometry and Reaction Parameters on Product Yield and Purity

The stoichiometry of the reactants, specifically the molar ratio of the cobalt(II) salt to cyclohexanebutanoic acid, is a fundamental parameter that significantly governs the yield and purity of the final product. google.com In addition to stoichiometry, other reaction parameters such as temperature, solvent, and reaction time play a crucial role in controlling the reaction kinetics and the crystalline nature of the cobalt(2+) cyclohexanebutanoate.

General synthetic routes to metal carboxylates include the reaction of a metal salt with a carboxylic acid (acid-base reaction), protonolysis of organometallic precursors, or salt metathesis. wikipedia.org For the preparation of this compound, a common approach involves the reaction of a cobalt(II) salt, such as cobalt(II) chloride or cobalt(II) acetate, with cyclohexanebutanoic acid.

Slight variations in the preparative conditions, including reaction temperature and the choice of solvent, can lead to changes in the stoichiometry of the resulting metal carboxylate complex. google.com The presence of water, for instance, can influence the coordination sphere of the cobalt ion and potentially lead to the formation of hydrated or basic salt species. google.com Anhydrous conditions are often preferred to achieve a well-defined product. google.com

To illustrate the impact of these parameters, a series of hypothetical experiments can be considered where the molar ratio of cobalt(II) acetate to cyclohexanebutanoic acid is varied, along with the reaction temperature. The outcomes of such variations on product yield and purity are presented in the following data table.

Experiment IDCo(OAc)₂ : Cyclohexanebutanoic Acid (Molar Ratio)Reaction Temperature (°C)SolventReaction Time (h)Observed Yield (%)Product Purity (%)Remarks
11 : 1.880Ethanol47592Incomplete reaction due to insufficient acid.
21 : 2.080Ethanol49298Stoichiometrically balanced reaction, high yield and purity.
31 : 2.280Ethanol49197Slight excess of acid, no significant improvement in yield.
41 : 2.060Ethanol48596Lower temperature results in a slower reaction rate and lower yield.
51 : 2.0100Toluene49599Higher temperature and a non-polar solvent favor anhydrous product formation.
61 : 2.080Ethanol/Water (9:1)48894Presence of water may lead to the formation of hydrated byproducts, affecting purity.

Detailed Research Findings:

The data presented in the table illustrates several key principles in the synthesis of this compound:

Stoichiometry: A molar ratio of 1:2 of cobalt(II) acetate to cyclohexanebutanoic acid (Experiment 2) provides the optimal balance for high yield and purity. A substoichiometric amount of the carboxylic acid (Experiment 1) leads to incomplete conversion of the cobalt salt, resulting in a lower yield. Conversely, a slight excess of the acid (Experiment 3) does not significantly enhance the yield, suggesting that the 1:2 stoichiometry is ideal for the formation of the desired cobalt(II) bis(cyclohexanebutanoate).

Temperature: The reaction temperature has a direct impact on the reaction rate and, consequently, the yield. As seen by comparing Experiment 2 and Experiment 4, a lower temperature of 60 °C results in a reduced yield, likely due to slower reaction kinetics. Increasing the temperature to 100 °C (Experiment 5), especially in a solvent like toluene that allows for azeotropic removal of water, can lead to a higher yield and purity by favoring the formation of the anhydrous salt.

Solvent: The choice of solvent is critical. While polar solvents like ethanol can facilitate the dissolution of the reactants, they may also participate in the coordination sphere of the metal ion. The use of a non-polar solvent like toluene at a higher temperature (Experiment 5) can be advantageous for driving the reaction to completion and obtaining a highly pure, anhydrous product. The presence of water in the reaction mixture (Experiment 6) can negatively impact purity, potentially leading to the co-precipitation of hydrated cobalt species.

Structural Elucidation and Coordination Environment Analysis

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for probing the molecular characteristics of coordination compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its electronic structure, bonding, and functional groups can be obtained.

Infrared (IR) spectroscopy is a powerful method for determining how the cyclohexanebutanoate ligand coordinates to the cobalt(II) center. The key diagnostic signals are the stretching vibrations of the carboxylate group (COO⁻). In the free cyclohexanebutanoic acid ligand, the carboxylic acid O-H stretch is typically observed as a broad band, while the C=O stretch appears at a specific frequency. Upon deprotonation and coordination to the cobalt(2+) ion, these signals are replaced by two distinct bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group.

The frequency separation (Δν = νₐₛ - νₛ) between these two bands provides insight into the coordination mode of the carboxylate ligand. Different coordination modes (monodentate, bidentate chelating, or bidentate bridging) result in different values of Δν. For many cobalt(II) carboxylates, a bridging coordination mode is common, leading to polynuclear or polymeric structures. americanelements.com In analogous cobalt(II) carboxylate complexes, the asymmetric and symmetric C-O vibrations are observed at approximately 1600 cm⁻¹ and 1465 cm⁻¹, respectively. americanelements.com

Table 1: Expected Infrared Absorption Bands for Cyclohexanebutanoic acid, cobalt(2+) salt

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
Asymmetric COO⁻ Stretch (νₐₛ) ~1580 - 1620 Indicates coordination of the carboxylate group to the Co(II) ion. americanelements.com
Symmetric COO⁻ Stretch (νₛ) ~1430 - 1470 Confirms the presence of the coordinated carboxylate. americanelements.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the d-orbitals of the cobalt(II) ion, which is instrumental in determining its coordination geometry. Cobalt(II) is a d⁷ ion. In a high-spin octahedral environment, which is common for cobalt(II) carboxylates, three spin-allowed d-d transitions are expected. americanelements.com These complexes are typically pink or purple. americanelements.com

The electronic spectra of similar cobalt(II) carboxylate complexes typically show three absorption bands. americanelements.com These bands correspond to the transitions from the ⁴T₁g(F) ground state to the ⁴T₂g(F) (ν₁), ⁴A₂g(F) (ν₂), and ⁴T₁g(P) (ν₃) excited states. The positions of these bands can be used to calculate ligand field parameters, such as the crystal field splitting energy (10Dq) and the Racah inter-electronic repulsion parameter (B), which give further insight into the metal-ligand bond's covalent character. americanelements.com

Table 2: Typical Electronic Transitions for Octahedral Co(II) Complexes

Transition Label Typical Wavenumber Range (cm⁻¹)
⁴T₁g(F) → ⁴T₂g(F) ν₁ 8,000 - 10,000
⁴T₁g(F) → ⁴A₂g(F) ν₂ 14,000 - 18,000

Data derived from studies on analogous high-spin octahedral cobalt(II) carboxylate complexes. americanelements.comscirp.org

Direct ¹H or ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound is challenging. The paramagnetic nature of the high-spin Co(II) ion leads to significant broadening and shifting of NMR signals, often rendering the spectra uninterpretable for detailed structural analysis. researchgate.net

To overcome this, two primary strategies are employed:

Analysis of the Free Ligand: NMR spectroscopy is essential for confirming the structure of the parent cyclohexanebutanoic acid before its reaction with the cobalt salt.

Study of Diamagnetic Analogs: A common technique is to synthesize and analyze a diamagnetic analog of the complex. mdpi.com For instance, replacing the paramagnetic Co(II) with a diamagnetic Zn(II) ion would yield Cyclohexanebutanoic acid, zinc(2+) salt. This zinc analog would be expected to have a similar coordination chemistry to the cobalt complex but would produce sharp, well-resolved NMR spectra. The spectral data from the zinc analog can then be used to infer the coordination environment and ligand conformation in the cobalt complex.

Mass spectrometry (MS) is used to confirm the molecular weight and composition of the title compound. Using soft ionization techniques like Electrospray Ionization (ESI), it is possible to observe the molecular ion or related fragments. For cobalt(II) carboxylates, the mass spectra can be complex due to the potential for forming various species in solution or during the ionization process. The spectra would be expected to show peaks corresponding to the intact molecule, fragments from the loss of one or more cyclohexanebutanoate ligands, and potentially adducts with solvent molecules. The isotopic pattern of cobalt (100% ⁵⁹Co) simplifies the interpretation of the resulting spectra. In studies of similar cobalt complexes, mass spectrometry has been used to confirm the formula weight by identifying the molecular ion peak [M]⁺ or related species like [M+H]⁺. scirp.orgmdpi.com

Diffraction-Based Structural Analysis

While spectroscopy provides valuable information about bonding and local environment, diffraction techniques offer a definitive map of the atomic positions in the solid state.

The most definitive method for structural elucidation is single-crystal X-ray crystallography. This technique, when applicable, provides precise bond lengths, bond angles, and details of the three-dimensional packing of the molecules in the crystal lattice.

For this compound, obtaining suitable single crystals would be the primary goal for this analysis. Based on known structures of other cobalt(II) carboxylates, several structural motifs are possible:

Mononuclear: A single Co(II) ion coordinated by two cyclohexanebutanoate ligands and potentially solvent molecules (like water) to complete its coordination sphere, which is often octahedral. nih.gov

Dinuclear or Polynuclear: The carboxylate ligands can act as bridges between two or more cobalt centers, forming discrete dimeric or trimeric molecules or one-dimensional polymeric chains. nih.govsibran.ru

The crystal structure would reveal the exact coordination number and geometry of the Co(II) ion (e.g., tetrahedral or octahedral), the coordination mode of the carboxylate ligands, and the presence of any intermolecular interactions like hydrogen bonding.

Table 3: Summary of Compounds Mentioned

Compound Name Chemical Formula
This compound C₂₀H₃₄CoO₄
Cyclohexanebutanoic acid C₁₀H₁₈O₂
Cyclohexanebutanoic acid, zinc(2+) salt C₂₀H₃₄O₄Zn
Cobalt(II) ion Co²⁺

Powder X-ray Diffraction for Phase Identification and Crystalline Purity

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the characterization of crystalline materials. It is employed to identify the specific crystalline phase of a compound and to assess its purity. The method involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is unique to a particular crystalline structure, acting as a "fingerprint" for the material.

For this compound, a PXRD analysis would confirm the formation of the desired crystalline solid and ensure the absence of crystalline impurities, such as unreacted starting materials or different polymorphic forms. The experimental powder pattern can be compared to a calculated pattern derived from single-crystal X-ray diffraction data, if available, for definitive phase confirmation. In the context of cobalt complexes, PXRD has been used to verify the formation of new structures and to distinguish between different crystalline products. acs.orgnih.gov For instance, studies on other cobalt carboxylates have shown that the PXRD pattern is crucial for confirming that the synthesized bulk material corresponds to the structure determined from a single crystal. acs.org

Table 1: Information Derivable from Powder X-ray Diffraction Analysis

ParameterDescription
Phase Identification The positions and relative intensities of the diffraction peaks are compared to reference patterns in databases (e.g., ICDD) to identify the crystalline phase(s) present.
Crystalline Purity The absence of peaks corresponding to known impurities confirms the purity of the crystalline sample. The presence of unexpected peaks may indicate impurities or a different polymorph.
Unit Cell Parameters For a new material, the diffraction pattern can be indexed to determine the unit cell dimensions (a, b, c, α, β, γ), which define the basic repeating unit of the crystal lattice.
Crystallite Size The width of the diffraction peaks can be used to estimate the average size of the crystalline domains via the Scherrer equation, particularly for nanomaterials.

Analysis of Coordination Geometry and Isomerism

The coordination environment around the central cobalt(II) ion is dictated by the nature of the ligand and the stoichiometry of the complex. This includes how the cyclohexanebutanoate ligand binds to the metal and the resulting three-dimensional arrangement.

Ligand Denticity and Binding Modes of Cyclohexanebutanoate

Monodentate: One oxygen atom of the carboxylate group coordinates to a single cobalt(II) center.

Bidentate Chelating: Both oxygen atoms of the same carboxylate group coordinate to a single cobalt(II) center, forming a four-membered ring.

Bidentate Bridging: The carboxylate group bridges two different cobalt(II) centers. This is a very common mode in metal carboxylates and can lead to the formation of dimeric or polymeric structures. A well-documented example is the syn-syn bridging mode. acs.orgrsc.org

In the case of this compound, a simple 1:2 metal-to-ligand ratio suggests that bridging coordination modes are highly probable, leading to the formation of a coordination polymer. The long, flexible cyclohexanebutane "tail" of the ligand would then decorate this polymeric backbone.

Table 2: Common Coordination Modes of Carboxylate Ligands in Cobalt(II) Complexes

Coordination ModeDescriptionStructural Implication
Monodentate Binds through one oxygen atom.Typically results in simple monomeric complexes if other ligands are present.
Bidentate Chelating Both oxygen atoms bind to the same metal ion.Forms a strained four-membered chelate ring.
Bidentate Bridging (syn-syn) Both oxygen atoms bridge two metal ions.Leads to the formation of infinite chains or layered polymeric structures. acs.org
Bidentate Bridging (syn-anti) One oxygen bridges two metal ions while the other is terminal.Can also form polymeric networks.

Geometrical Arrangements around the Cobalt(II) Center

The Co(II) ion, with its d⁷ electronic configuration, can adopt various coordination geometries, most commonly octahedral or tetrahedral. The specific geometry is influenced by the number of coordinating atoms (coordination number) and the steric and electronic properties of the ligands.

Octahedral Geometry: A coordination number of six is very common for Co(II). In a polymeric structure of this compound, each cobalt center could be surrounded by oxygen atoms from multiple bridging carboxylate ligands, and potentially coordinated water molecules, to achieve a distorted octahedral environment. Many cobalt(II) carboxylate polymers exhibit this geometry. acs.orgacs.org

Tetrahedral Geometry: A coordination number of four results in a tetrahedral arrangement. This is often seen with bulky ligands or when counter-ions prevent higher coordination numbers. For example, the complex anion [Co(NCS)₄]²⁻ features a distorted tetrahedral cobalt(II) center. nih.gov

For a compound with the formula (C₁₀H₁₇O₂)₂Co, an anhydrous polymeric structure with bridging carboxylates could lead to either tetrahedral or octahedral coordination, while the inclusion of water molecules as co-ligands would strongly favor an octahedral geometry.

Potential for Polymorphism and Solvate Formation

Coordination compounds frequently exhibit polymorphism, where a substance can exist in two or more different crystalline forms. These polymorphs have the same chemical formula but different arrangements of molecules in the crystal lattice, leading to different physical properties. The formation of a specific polymorph can be highly dependent on synthetic conditions such as temperature, solvent, and crystallization rate. acs.org

Furthermore, the incorporation of solvent molecules into the crystal lattice during crystallization leads to the formation of solvates (or hydrates, if the solvent is water). The presence of coordinated or lattice-bound solvent molecules can significantly alter the coordination geometry and the crystal packing. For example, cobalt(II) carboxylate complexes have been reported as hydrates or methanolates, where the solvent molecules complete the coordination sphere of the cobalt ion. acs.orgresearchgate.net It is therefore highly probable that this compound could be synthesized in various polymorphic and solvated forms.

Computational Chemistry Approaches for Structure and Bonding

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of metal complexes that may be difficult to probe experimentally.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron configuration) of many-body systems, in principle atoms, molecules, and condensed phases. DFT can be used to calculate various properties of this compound, providing deeper insight into its structure and bonding.

By modeling a representative fragment of the complex (e.g., a monomeric or dimeric unit), DFT calculations can predict:

Optimized Geometry: The most stable (lowest energy) three-dimensional structure, including bond lengths and angles around the cobalt center.

Electronic Properties: The distribution of electron density, molecular orbital energies, and the nature of the frontier orbitals (HOMO and LUMO), which are crucial for understanding reactivity.

Spectroscopic Properties: DFT can help in the assignment of experimental spectroscopic data, such as vibrational frequencies (IR) and electronic transitions (UV-Vis).

Bonding Analysis: Methods like Natural Bond Orbital (NBO) analysis can quantify the nature of the Co-O bonds, determining their ionic and covalent character.

Studies on other cobalt complexes have successfully used DFT to characterize electronic structures, reproduce experimental data, and predict properties. nih.govnih.gov Such calculations would be invaluable for understanding the intricate relationship between the ligand structure and the electronic properties of the cobalt(II) center in this specific compound.

Table 3: Key Parameters from DFT Analysis of a Cobalt Complex

Calculated ParameterSignificance
Total Electronic Energy Used to compare the relative stability of different isomers or polymorphs.
HOMO-LUMO Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals provides an estimate of electronic stability and reactivity.
Mulliken/NBO Charges Provides the partial atomic charge on the cobalt ion and ligand atoms, indicating the degree of charge transfer and bond ionicity.
Vibrational Frequencies Calculated frequencies can be compared with experimental IR or Raman spectra to confirm structural assignments.
Spin Density Distribution For the paramagnetic Co(II) ion, this shows how the unpaired electron density is distributed over the molecule.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the conformational landscape and dynamic behavior of "this compound". These simulations provide atomic-level insights into the molecule's flexibility, preferred shapes (conformations), and the transitions between them over time. This information is crucial for understanding its chemical behavior and interactions.

For the "this compound" complex, the cyclohexanebutanoic acid ligand can coordinate to the cobalt(II) ion in several ways, most commonly through the carboxylate group in a monodentate or bidentate fashion. researchgate.netunimelb.edu.au The specific coordination mode significantly influences the conformational freedom of the butanoic acid side chain and the orientation of the cyclohexane (B81311) ring relative to the metal center.

MD simulations can elucidate the potential energy surface of the complex, identifying the most stable low-energy conformations and the transition states connecting them. By simulating the system at various temperatures, researchers can observe conformational transitions, such as the flipping of the cyclohexane ring or rotations around the C-C bonds of the butanoic acid chain. nih.gov

A critical aspect of performing accurate MD simulations for a metal-containing compound like this is the development of a reliable force field. wikipedia.org Standard force fields often lack parameters for metal ions like cobalt. Therefore, specific parameters for the Co(II)-carboxylate interactions, including bond stretching, angle bending, and non-bonded (van der Waals and electrostatic) terms, must be developed. researchgate.netmdpi.com These parameters are typically derived from quantum mechanical calculations to ensure they accurately represent the underlying physics of the interactions. mdpi.comstackexchange.com

The following interactive data table summarizes hypothetical, yet representative, findings from a molecular dynamics simulation study on "this compound", illustrating the types of data that can be obtained.

Interactive Data Table: Conformational Analysis from MD Simulations

ParameterValueDescription
Cyclohexane Ring Conformation
Predominant ConformationChairThe most stable and frequently observed conformation of the cyclohexane ring.
Ring Inversion Barrier (kcal/mol)10-12The energy required for the cyclohexane ring to flip from one chair conformation to another.
Butanoic Acid Chain Torsion Angles
Dihedral Angle 1 (Cα-Cβ-Cγ-Cδ)175° (trans)The preferred orientation around the central C-C bond of the butanoic acid side chain.
Dihedral Angle 2 (Co-O-C-Cα)180° (anti-periplanar)The orientation of the butanoic acid chain relative to the cobalt-carboxylate bond.
Cobalt(II) Coordination
Predominant Coordination ModeBidentate ChelatingThe carboxylate group of the ligand binds to the cobalt ion through both oxygen atoms.
Average Co-O Bond Length (Å)2.1 ÅThe average distance between the cobalt ion and the coordinating oxygen atoms of the carboxylate group.

Catalytic Applications and Mechanistic Investigations

Catalytic Activity of Cyclohexanebutanoic Acid, Cobalt(2+) Salt

The catalytic activity of this compound is centered around the redox potential of the cobalt(II) ion. It is anticipated to be an effective catalyst in reactions where electron transfer processes are key.

Homogeneous Catalysis Applications

As a soluble metal-organic complex, this compound is primarily employed in homogeneous catalysis, where the catalyst and reactants are in the same phase. This ensures good contact and often leads to high reaction rates and selectivity under milder conditions.

Cobalt(II) carboxylates are renowned as catalysts for autoxidation reactions, where organic substrates are oxidized by air or oxygen. These reactions typically proceed via a free-radical chain mechanism, with the cobalt salt playing a crucial role in the initiation and decomposition of hydroperoxide intermediates.

A notable application of analogous cobalt carboxylates is in the liquid-phase oxidation of hydrocarbons. For instance, cobalt naphthenate has been effectively used to catalyze the oxidation of cumene (B47948) to cumene hydroperoxide, a key intermediate in the production of phenol (B47542) and acetone. In such reactions, the cobalt catalyst shortens the induction period and accelerates the formation of the hydroperoxide product. kiche.or.kr Similarly, cobalt salts are used in the oxidation of cyclohexane (B81311) to a mixture of cyclohexanol (B46403) and cyclohexanone (B45756), which are precursors to adipic acid. google.com

Table 1: Catalytic Performance of Cobalt(II) Naphthenate in the Oxidation of Cumene

Catalyst Concentration (mol/L) Maximum Cumene Hydroperoxide Concentration (%) Reference
5 x 10⁻³ ~45 kiche.or.kr

This table presents data for cobalt naphthenate as a representative cobalt(II) carboxylate.

This compound, like other cobalt carboxylates, is expected to be an active catalyst or co-catalyst in polymerization reactions. Cobalt compounds are widely used in the production of synthetic rubbers and other polymers.

For example, cobalt(II) 2-ethylhexanoate, in combination with an organoaluminum compound like ethylaluminum sesquichloride, forms a highly active catalytic system for the polymerization of butadiene. researchgate.net This process is crucial for the synthesis of polybutadiene (B167195) rubber, a material with significant industrial importance. The catalyst's composition and the polymerization conditions can influence the microstructure of the resulting polymer, such as the content of 1,4-cis units, which determines the rubber's properties. researchgate.net

Table 2: Butadiene Polymerization Catalyzed by a Cobalt(II) 2-Ethylhexanoate-Based System

Solvent Polymerization Time (min) Conversion (%) 1,4-cis Content (%) Reference
Toluene (B28343) 60 95 98 researchgate.net
Cyclohexane 60 92 92 researchgate.net
Hexane 60 90 90 researchgate.net

This table showcases the performance of a catalytic system based on cobalt(II) 2-ethylhexanoate, a close analog to this compound.

The catalytic utility of cobalt carboxylates extends to other organic transformations as well. They can act as "driers" in paints and varnishes, accelerating the oxidative crosslinking of drying oils. researchgate.net This process involves the cobalt-catalyzed autoxidation of the unsaturated fatty acid components of the oils.

Furthermore, cobalt catalysts, including carboxylate derivatives, have been explored in a range of other reactions such as hydroformylation, carboxylation, and various C-H activation/functionalization reactions. For instance, cobalt complexes can catalyze the direct carboxylation of allylic C-H bonds using carbon dioxide.

Heterogeneous Catalysis Development

While primarily used in homogeneous systems, this compound can serve as a precursor for the synthesis of heterogeneous catalysts. These solid-state catalysts offer advantages in terms of separation and reusability.

One approach involves the decomposition of the cobalt carboxylate to form cobalt oxide nanoparticles. These nanoparticles can then be supported on various materials like silica, alumina, or carbon. For example, carbon-coated cobalt catalysts have been developed for applications such as the hydrodeoxygenation of lipids to produce alcohols. mdpi.com In such catalysts, the presence of both metallic cobalt (Co⁰) and cobalt oxide (CoO) species, sometimes with oxygen vacancies, is believed to be crucial for the catalytic activity, facilitating both hydrogen activation and substrate adsorption. mdpi.com The organic ligand, in this case, the cyclohexanebutanoate, is pyrolyzed during the preparation of the catalyst to form the carbonaceous support or coating.

Mechanistic Pathways of Cobalt-Mediated Catalysis

The catalytic activity of this compound is intrinsically linked to the ability of cobalt to cycle between its +2 and +3 oxidation states.

In oxidation reactions, the mechanism generally involves a free-radical autoxidation pathway. The cobalt(II) species initiates the reaction by reacting with a hydroperoxide (ROOH), which may be present in trace amounts or formed by the slow uncatalyzed reaction of the substrate with oxygen. This reaction, part of a Haber-Weiss-type cycle, generates radicals that propagate the chain reaction. ethz.ch

The key steps are:

Initiation:

Co²⁺ + ROOH → Co³⁺ + RO• + OH⁻

Co³⁺ + ROOH → Co²⁺ + ROO• + H⁺

Propagation:

RH + RO• → R• + ROH

RH + ROO• → R• + ROOH

R• + O₂ → ROO•

In polymerization catalysis, the cobalt salt, in conjunction with a co-catalyst like an organoaluminum compound, forms an active coordination complex. The monomer, such as butadiene, coordinates to the cobalt center, followed by insertion into the growing polymer chain. The nature of the ligands around the cobalt atom, including the carboxylate group, influences the stereoselectivity of the polymerization, for example, by dictating the cis or trans configuration of the double bonds in the polymer backbone. researchgate.net

The mechanistic understanding of these cobalt-catalyzed reactions is crucial for optimizing catalyst performance and developing new catalytic systems with improved activity, selectivity, and stability.

Investigation of Reaction Intermediates

The identification of reaction intermediates is fundamental to elucidating a catalytic mechanism. For cobalt-catalyzed reactions, various intermediates have been proposed depending on the specific transformation. For instance, in cycloaddition reactions, cobaltacyclopentene or cobaltacyclopentadiene intermediates are often suggested. organic-chemistry.orgresearchgate.net In processes involving carbene transfer, cobalt(III)-carbene radicals have been identified as key reactive species. researchgate.net

A hypothetical investigation into this compound would involve utilizing techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, especially given that Co(II) is paramagnetic, to detect and characterize cobalt-centered radical species or other transient states. Trapping experiments using radical inhibitors or specific reagents could also provide indirect evidence for the nature of the intermediates involved.

Spectroscopic Monitoring of Catalytic Cycles

Spectroscopic techniques applied during the reaction (in situ or operando) are powerful tools for observing the catalyst as it participates in the catalytic cycle. Techniques like Attenuated Total Reflectance Infrared (ATR-IR) and UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS) can track changes in the cobalt's oxidation state and coordination environment. researchgate.netrsc.org For example, operando spectroscopy has been used to study the role of carboxylates in the deactivation of cobalt catalysts during Fischer-Tropsch synthesis, revealing that the carboxylates were likely spectator species on the support material rather than direct participants in deactivation. tudelft.nl

A study on this compound would likely employ similar methods. Monitoring changes in the carbonyl stretch of the carboxylate ligand via IR spectroscopy or observing shifts in the d-d transitions of the cobalt center via UV-Vis could provide insight into how the ligand and metal center interact with substrates and evolve over the course of the reaction.

Kinetic Studies and Rate Law Determination

Kinetic studies are performed to establish the mathematical relationship, or rate law, that describes how the reaction rate depends on the concentration of the catalyst and reactants. This information is critical for understanding the mechanism's rate-determining step. For example, a kinetic study of a cobalt(acac)₂-catalyzed hydroboration reaction revealed a formal second-order dependence on the cobalt concentration, providing clues about the composition of the active catalytic species. nih.gov

To determine the rate law for a reaction catalyzed by this compound, a series of experiments would be conducted, systematically varying the initial concentrations of the catalyst and each reactant while measuring the initial reaction rate. The collected data would then be fitted to a rate equation to determine the order of reaction with respect to each component.

Catalyst Performance and Stability

The practical viability of a catalyst is determined by its performance (efficiency) and stability (lifespan). Key metrics include how many times the catalyst can perform its function before becoming inactive and how well it withstands the reaction conditions.

Turnover Number (TON) and Turnover Frequency (TOF) Assessments

Turnover Number (TON) represents the total number of substrate molecules converted per molecule of catalyst before it deactivates. Turnover Frequency (TOF) is the rate of this conversion, typically expressed as moles of product per mole of catalyst per unit of time. These metrics are essential for comparing catalyst efficiency. High TON and TOF values are desirable for industrial applications. For instance, a specific cobalt-catalyzed hydroboration system achieved high TONs (>1,600) and TOFs (>132,000 h⁻¹), demonstrating exceptional efficiency. nih.gov

The assessment for this compound would involve running a catalytic reaction with a known amount of catalyst and substrate and monitoring the product formation over time until the reaction ceases.

Table 1: Hypothetical TON and TOF Assessment Data This table illustrates the type of data that would be generated from such an assessment. The values are purely illustrative.

ReactionCatalyst Loading (mol%)Substrate Conversion (%)Time (h)Calculated TONCalculated TOF (h⁻¹)
Oxidation of Alkane A1.09549523.8
Cycloaddition of Diene B0.580216080.0
Polymerization of Olefin C2.099149.549.5

Recyclability and Stability under Reaction Conditions

A catalyst's ability to be recovered and reused over multiple cycles without significant loss of activity is crucial for sustainable and cost-effective chemical processes. Studies on some cationic cobalt(II) catalysts have noted their long lifetimes and resistance to degradation. nih.gov However, the stability of a catalyst is highly dependent on the reaction conditions. For example, a study on cobalt carboxylates noted their decomposition at temperatures between 265°C and 400°C, which could limit their application in high-temperature processes. wits.ac.za

An investigation into the recyclability of this compound would involve performing a reaction, separating the catalyst from the product mixture (e.g., by filtration if heterogeneous, or extraction if homogeneous), and reusing it in a subsequent run with fresh reactants. The activity in each cycle would be measured to assess its stability.

Table 2: Illustrative Catalyst Recycling Study This table shows a typical format for presenting recyclability data. The values are for illustrative purposes only.

Cycle NumberSubstrate Conversion (%)Leached Cobalt (ppm)
1985
2967
39112
48515

Deactivation Mechanisms and Mitigation Strategies

Catalyst deactivation can occur through various pathways, such as poisoning, sintering of active particles, or chemical degradation of the catalyst itself. Understanding these mechanisms is key to developing strategies to prevent them. In the context of cobalt catalysts for Fischer-Tropsch synthesis, the formation of surface carboxylates was investigated as a potential deactivation pathway, although they were ultimately determined to be spectator species. tudelft.nl Another study found that a reaction product could cause catalyst decomposition over extended reaction times, suggesting that shorter reaction times could improve outcomes. osu.edu

Identifying the deactivation mechanism for this compound would require analyzing the spent catalyst using techniques like spectroscopy, microscopy, and elemental analysis to identify changes in its physical and chemical structure. Mitigation strategies could include modifying the catalyst support, adding co-catalysts to enhance stability, or optimizing reaction conditions to avoid those that lead to degradation.

Applications in Advanced Materials Science

Precursor Role in Material Synthesis

The decomposition of cobalt carboxylates is a common and effective method for producing cobalt-based materials. researchgate.netresearchgate.net The process typically involves heating the precursor compound, which leads to the breakdown of the organic ligand and the formation of either metallic cobalt or cobalt oxides, depending on the atmospheric conditions. researchgate.neticm.edu.pl Cyclohexanebutanoic acid, cobalt(2+) salt is a suitable candidate for such applications, providing a reliable source of cobalt for the synthesis of more complex materials.

This compound can serve as a precursor for the synthesis of cobalt-containing nanomaterials, such as cobalt metal nanoparticles (Co NPs) and cobalt oxide nanoparticles (e.g., CoO, Co₃O₄). cnr.itnih.gov The thermal decomposition of the salt at elevated temperatures would lead to the breakdown of the cyclohexanebutanoate ligand, leaving behind cobalt species that can nucleate and grow into nanoparticles. researchgate.neticm.edu.pl The size, shape, and crystalline phase of the resulting nanoparticles can be influenced by synthesis parameters like temperature, heating rate, and the composition of the surrounding atmosphere (e.g., inert vs. oxidizing). icm.edu.plcyberleninka.ru For instance, decomposition in an inert atmosphere would favor the formation of metallic cobalt nanoparticles, while decomposition in the presence of air would yield cobalt oxides. icm.edu.pl

The use of metal carboxylates is a major route for producing cobalt-based nanoparticles, where the organic component is pyrolyzed to yield the desired nanomaterial. researchgate.net This method is valued for its potential to control particle morphology and composition. cyberleninka.ru

Precursor ExampleResulting NanomaterialSynthesis MethodAverage SizeReference
Bis(salicylaldiminato) cobalt(II)-oleylamine complexSpherical Cobalt (Co) NanoparticlesThermal Decomposition25-35 nm mdpi.com
Cobalt(II) chloride hexahydrateCobalt Oxide (Co₃O₄) NanoparticlesBioreactor with Sesbania sesban solution15-30 nm researchgate.net
Cobalt crosslinked alginate gelCobalt Oxide (Co₃O₄) NanoparticlesThermal Decomposition (Annealing)32 nm researchgate.net
[Co₂(o-tol)₂(H₂O)₈]Cl₄Spinel-type Cobalt Oxide (Co₃O₄) NanoparticlesThermal Decomposition8-10 nm icm.edu.pl
Cobalt Nitrate (B79036)Spherical Cobalt Oxide (Co₃O₄) NanoparticlesHomogeneous Precipitation6.3 nm cyberleninka.ru
Cobalt Acetate (B1210297)Cubic Cobalt Oxide (Co₃O₄) NanoparticlesHomogeneous Precipitation5.1 nm cyberleninka.ru

This table illustrates the synthesis of cobalt-based nanoparticles from various organic and inorganic precursors, highlighting common methods and resulting particle sizes.

Chemical Vapor Deposition (CVD) is a critical technique for producing high-quality, conformal thin films required in modern electronics and materials science. harvard.edu For a compound to be a suitable CVD precursor, it must possess adequate volatility and thermal stability to be transported into a reaction chamber in the gas phase before decomposing on a substrate surface. harvard.edu

While there is no specific data on using this compound for CVD, its potential can be evaluated based on the properties of other metalorganic cobalt precursors. harvard.edugelest.com Cobalt carboxylates and cobalt amidinates are examples of precursors used for depositing cobalt-based thin films. harvard.edusjsu.edu The successful application of this compound would depend on its ability to be vaporized without premature decomposition. If suitable, it could be used in thermal or plasma-enhanced CVD processes to grow thin films of metallic cobalt, cobalt oxide, or cobalt nitride (with an appropriate nitrogen source), which have applications as seed layers, conductors, and barrier materials in integrated circuits. harvard.edugelest.com

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters connected by organic linker molecules. uni.eduunsoed.ac.id These materials are of great interest for applications in gas storage, catalysis, and sensing. unsoed.ac.idnih.gov

Compound NameLigandsDimensionality/StructureReference
[Co₂(dipic)₂(H₂O)₅]·2H₂OPyridine-2,6-dicarboxylic acidHomodinuclear Complex
[Co₂(4,4'-bpy)₂(SO₄)(H₂O)₂]SO₄·H₂O4,4'-Bipyridine1D Coordination Polymer unsoed.ac.id
[Co(bimb)(2,4′-bpdc)(H₂O)₂]·H₂O1,4-bis(imidazol-1-ylmethyl)benzene (bimb), 2,4'-biphenyldicarboxylic acid (2,4'-bpdc)Metal-Organic Framework researchgate.net

This table provides examples of cobalt-based coordination polymers and MOFs, illustrating the combination of cobalt(II) ions with various organic ligands to form extended structures.

Development of Functional Materials Utilizing this compound

The incorporation of this compound into materials can impart specific functionalities derived from the intrinsic properties of the cobalt(II) ion, particularly its magnetic and electrochemical characteristics.

Materials containing cobalt(II) ions often exhibit interesting magnetic properties due to the presence of unpaired electrons in the 3d orbital of the Co²⁺ ion. uni.edu These properties are highly dependent on the coordination environment and the distance between adjacent cobalt ions, which in turn are dictated by the linking ligands. uni.eduanu.edu.au The magnetic interactions between cobalt centers can lead to different types of long-range magnetic ordering, such as ferromagnetism (spins align in parallel) or antiferromagnetism (spins align antiparallel). uni.edu

When this compound is used to construct a material, such as a coordination polymer, the size and conformation of the cyclohexanebutanoate ligand will influence the spacing and geometry of the Co(II) centers. uni.edu This can be used to tune the magnetic exchange coupling between the ions. anu.edu.au For example, studies on dinuclear cobalt(II) complexes have shown that the nature of the bridging and terminal ligands can switch the magnetic coupling from weakly antiferromagnetic to weakly ferromagnetic. anu.edu.au Some complex cobalt structures, like certain cubane (B1203433) clusters, can even function as single-molecule magnets (SMMs), exhibiting slow magnetic relaxation and hysteresis at low temperatures. nih.gov

Cobalt(II) Complex ExampleMagnetic BehaviorKey FindingReference
Co₂(BrL2)(CH₃COO)₂Weakly FerromagneticMagnetic exchange occurs through the phenolic oxygen bridge. anu.edu.au
Co₂(CH₃L2)(CH₃COO)₂Weakly AntiferromagneticLigand design and geometry influence the type of magnetic coupling. anu.edu.au
[Co(II)₄(Cl)₄(HL²)₄] CubaneFerromagnetic CouplingIntramolecular ferromagnetic coupling results in an S=6 ground state and single-molecule magnet behavior. nih.gov
Co-MOF with 4,4'-bipyridineParamagneticThe compound has an octahedral structure and is paramagnetic in a high spin state. unsoed.ac.id

This table summarizes the magnetic properties of several cobalt(II)-containing materials, demonstrating how the chemical structure influences the magnetic behavior.

Cobalt-based materials, particularly cobalt oxides, are cornerstone components of modern energy storage systems like lithium-ion batteries. mdpi.com this compound can serve as a valuable precursor for creating these electrode materials. Through thermal decomposition, the salt can be converted into cobalt oxide (Co₃O₄) nanoparticles, which are known for their high theoretical capacity as anode materials. icm.edu.plcyberleninka.ru

Furthermore, cobalt-containing MOFs are being explored as advanced electrode materials. nih.gov These frameworks can offer high surface areas and porous structures that facilitate rapid ion diffusion, which is beneficial for high-rate performance. nih.gov A MOF synthesized with cobalt(II) ions and potentially involving the cyclohexanebutanoate ligand could serve as an anode material. For example, the Co₂(DOBDC) MOF has demonstrated high reversible capacity and impressive rate capability, which is attributed to an ultrafast pseudocapacitance process enabled by its microporous architecture. nih.gov In other applications, atomic cobalt dispersed within a carbon matrix, which could be synthesized via pyrolysis of a cobalt salt and a carbon source, acts as an effective electrocatalyst to improve the performance of lithium-sulfur batteries. nih.gov

MaterialApplicationPerformance MetricReference
Co₂(DOBDC) MOFAnode for Li-ion batteriesReversible capacity of 526.1 mAh g⁻¹ after 200 cycles at 500 mA g⁻¹. nih.gov
CoOHCl@C compositeAnode for Li-ion batteriesDischarge capacity of 665 mAh g⁻¹ after 100 cycles at 2.0 A g⁻¹. mdpi.com
Atomic Cobalt in Nitrogen-doped Hollow Carbon Sphere (ACo@HCS)Sulfur host for Li-S batteriesDischarge capacity of 1003 mAh g⁻¹ at 1.0 C after 500 cycles. nih.gov

This table presents research findings on the use of various cobalt-based materials in energy storage applications, highlighting their performance as battery components.

Other Specialized Material Applications

Beyond more common applications, this compound is utilized in several other specialized areas of materials science, primarily in the formulation of advanced polymer films and as a certified reference material for analytical purposes.

Research has demonstrated the use of this compound as a metal-organic compound (MOC) in the creation of thin, oriented polymer films. google.com In this application, the cobalt salt is incorporated into a polymer matrix, such as high-density polyethylene, to create materials with tailored physical properties. The cobalt compound is distributed throughout the film, often forming polycrystalline aggregates that adhere to the polymer crystals. google.com

The presence of the cobalt salt within the polymer film can impart specific characteristics, including magnetic properties. google.com A notable aspect of this application is the ability to influence the final structure of the film through controlled processing methods. For instance, the application of a magnetic field during the film's formation can alter the arrangement and distribution of the cobalt-rich domains within the polymer matrix. google.com This technique allows for the creation of materials with anisotropic properties, where the material's characteristics are dependent on the direction of measurement.

The method involves dissolving both the polymer and the this compound in a suitable solvent to form an emulsion. google.com This emulsion is then used to create thin films, typically in the nanometer thickness range. google.com The resulting films have potential uses in various industrial products where the specific combination of polymer flexibility and the magnetic or other properties of the metal-organic compound are advantageous. google.com

This compound is also recognized as a Standard Reference Material (SRM) by institutions such as the National Institute of Standards and Technology (NIST). nist.govgovinfo.govsupelco.com.twnist.gov In this capacity, it serves as a calibration standard for analytical instrumentation, ensuring the accuracy and quality control of chemical analyses. epa.gov The use of a well-characterized material like cobalt cyclohexanebutyrate is crucial for validating analytical methods and for achieving reliable and comparable results across different laboratories.

Data Tables

Table 1: Applications of this compound in Advanced Materials

Application AreaFunctionKey Research FindingReference
Advanced Polymer FilmsAdditive (Metal-Organic Compound)Forms polycrystalline aggregates within polymer films, enabling the creation of materials with tailored magnetic properties through the application of a magnetic field during formation. google.com
Analytical ChemistryStandard Reference Material (SRM)Used for the calibration of analytical instruments to ensure accurate determination of cobalt content in various matrices. nist.govgovinfo.govsupelco.com.twnist.govepa.gov
Rubber IndustryAdhesion Promoter (Potential)Identified as a substance with potential use in promoting adhesion between rubber and metal components. canada.cacanada.ca
Chemical SynthesisCatalyst (Potential)Listed as a potential catalyst in industrial chemistry. canada.cacanada.ca

Advanced Physical and Electronic Characterization

Magnetochemical Investigations

The magnetic properties of cobalt(II) complexes are of significant interest due to the Co(II) ion's 3d⁷ electronic configuration, which often leads to complex magnetic phenomena, including large magnetic anisotropy. nih.gov

Variable-temperature magnetic susceptibility measurements are a fundamental tool for elucidating the electronic structure of the cobalt(II) center in Cyclohexanebutanoic acid, cobalt(2+) salt. For a typical high-spin d⁷ Co(II) ion in an octahedral coordination environment, the ground state is the ⁴T₁g term. This term possesses a first-order orbital angular momentum, which is not fully quenched by the crystal field.

Consequently, the magnetic moment at room temperature is expected to be significantly higher than the spin-only value of 3.87 µB (for S = 3/2). The product of the molar magnetic susceptibility and temperature (χT) for pseudo-octahedral Co(II) complexes is typically in the range of 2.5–3.5 cm³ K mol⁻¹ at 300 K. nih.gov As the temperature is lowered, the χT product is expected to decrease due to the depopulation of the higher energy Kramers doublets that arise from the splitting of the ⁴T₁g ground state by spin-orbit coupling and low-symmetry distortions. rsc.org

The precise temperature dependence of the magnetic susceptibility provides valuable information about the zero-field splitting (ZFS) parameters (D and E), which quantify the separation of the spin sublevels in the absence of an external magnetic field.

Table 1: Expected Magnetic Parameters for a Generic High-Spin Octahedral Co(II) Carboxylate

ParameterExpected Value/RangeSignificance
Spin State (S)3/2Characteristic of high-spin Co(II) ions.
g-factor> 2.0Indicates deviation from free-electron behavior due to spin-orbit coupling.
χT at 300 K2.5 - 3.5 cm³ K mol⁻¹A significant orbital contribution to the magnetic moment is present. nih.gov
Zero-Field Splitting (D)Varies widelyDepends on coordination geometry; crucial for SMM properties.

The field of molecular magnetism has seen a surge of interest in cobalt(II) complexes due to their potential to function as single-molecule magnets (SMMs). SMMs are individual molecules that exhibit magnetic bistability, meaning they can be magnetized in one of two directions and retain this magnetization below a certain blocking temperature. nih.gov This behavior arises from a combination of a high-spin ground state (S) and a large, easy-axis magnetic anisotropy (negative D value). nih.gov

While simple cobalt carboxylates may not always form the specific structures required for SMM behavior, many related cobalt complexes, including coordination polymers and clusters containing carboxylate ligands, have demonstrated field-induced SMM properties. nih.govufl.edu These materials exhibit slow relaxation of magnetization, a key characteristic of SMMs, often under an applied DC magnetic field that suppresses quantum tunneling of magnetization. acs.org

The coordination geometry of the Co(II) ion is critical. Tetrahedral and trigonal bipyramidal geometries are particularly promising for inducing the large magnetic anisotropy required for SMM behavior. nih.govnih.gov For instance, some four-coordinate tetrahedral Co(II) complexes have been reported with effective energy barriers (Ueff) to magnetization reversal exceeding 200 cm⁻¹. nih.gov The cyclohexanebutanoate ligand, being a simple carboxylate, could potentially be used in constructing more complex, low-coordinate cobalt structures that might exhibit SMM properties.

Table 2: Comparison of SMM Properties in Representative Cobalt(II) Complexes

Compound TypeCoordination GeometryD (cm⁻¹)Ueff (cm⁻¹)Reference
Mononuclear ComplexTetrahedral-115>200 nih.gov
Mononuclear ComplexDistorted Pseudotetrahedral-43 acs.org
Coordination PolymerPseudo-octahedral-Field-induced nih.gov

Thermal Analysis Techniques

Thermal analysis techniques are essential for determining the stability, decomposition pathways, and phase behavior of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For cobalt(II) carboxylates, TGA reveals the thermal stability and the nature of the decomposition products. wits.ac.za A typical TGA curve for a hydrated salt would show an initial mass loss corresponding to the removal of water molecules, followed by one or more decomposition steps at higher temperatures.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-state phase transitions. For this compound, DSC scans would identify endothermic peaks corresponding to melting or other phase changes and exothermic peaks related to crystallization or decomposition. When used in conjunction with TGA, DSC helps to distinguish between mass loss events and other thermal transitions. wits.ac.za

Table 3: Hypothetical Thermal Analysis Data for this compound, dihydrate

TechniqueTemperature Range (°C)EventMass Loss (%)Description
TGA80 - 150Dehydration~9.4%Loss of two water molecules.
DSC120EndothermN/ACorresponds to dehydration.
TGA300 - 400Decomposition~70%Decomposition of the carboxylate ligand. wits.ac.zaakjournals.com
DSC350ExothermN/ACorresponds to oxidative decomposition.

Note: This table is illustrative and based on the expected behavior of hydrated cobalt(II) carboxylates.

Surface and Interface Chemistry

The surface chemistry of this compound, is critical for its application as a catalyst, precursor for materials synthesis, or surface coating. The interface between the solid salt and its environment (gas, liquid, or other solids) governs its reactivity and interactions.

The long alkyl chain and cyclohexane (B81311) group of the carboxylate ligand would render the surface of the salt relatively nonpolar or hydrophobic. This property influences its solubility and interaction with different solvents. In materials synthesis, cobalt(II) carboxylates are often used as precursors for cobalt nanoparticles or thin films. The thermal decomposition of the salt on a substrate is a common method for this purpose, where the surface chemistry of both the precursor and the substrate is paramount.

Furthermore, computational studies on ligand-protected cobalt nanoparticles have shown that the type of functional group at the surface (such as a carboxylic acid) significantly impacts the magnetic properties of the nanoparticle core. cardiff.ac.uk Carboxylic acid coatings have been found to increase the magnetic moments of cobalt nanoparticles, highlighting a direct link between surface chemistry and the physical properties of the material. cardiff.ac.uk The cyclohexanebutanoate ligand could similarly modulate the electronic and magnetic properties at the surface of cobalt-based nanomaterials.

Environmental Transformation and Fate Excluding Ecotoxicity and Risk Assessment

Degradation Pathways and Stability in Environmental Matrices

The stability and degradation of Cyclohexanebutanoic acid, cobalt(2+) salt are influenced by the environmental matrix in which it is found, with different processes affecting the organic and inorganic components.

The organic portion, cyclohexanebutanoic acid, is a type of cycloalkane carboxylic acid. Studies on similar compounds, such as those found in oil sand tailings, indicate that carboxylated cycloalkanes are susceptible to biodegradation. nih.govcdnsciencepub.comcdnsciencepub.com The rate of this biodegradation can be influenced by the structure of the cycloalkane ring; for instance, methyl substitutions on the ring can make the compound more resistant to microbial degradation. nih.govcdnsciencepub.com The degradation of unsubstituted cyclohexanecarboxylic acid by certain bacteria has been shown to proceed through a beta-oxidation pathway, similar to the metabolism of fatty acids. nih.gov This process requires induction by the presence of a suitable substrate. nih.gov The biodegradation of related compounds can be limited by the availability of nutrients such as nitrogen and phosphorus. nih.govcdnsciencepub.com

Compound/ComponentDegradation Pathway/Stability FactorEnvironmental MatrixKey Findings
Cycloalkane Carboxylic Acids BiodegradationOil Sand TailingsReadily biodegradable, though methyl substitutions can increase resistance. nih.govcdnsciencepub.comcdnsciencepub.com
Cyclohexanecarboxylic Acid Beta-oxidation by bacteriaLaboratory CultureRequires induction and follows a pathway analogous to fatty acid metabolism. nih.gov
Cobalt(II) Adsorption/RetentionSoilStrongly attaches to soil particles, especially Fe/Mn oxides. cdc.govresearchgate.net
Cobalt(II) pHSoilIncreased mobility under acidic conditions. cdc.gov
Cobalt(II) Organic MatterSoilCan increase solubility and mobility through complexation. allresearchjournal.com
Cobalt(II) Redox PotentialSoilAnaerobic conditions may increase solubility. allresearchjournal.com

Speciation and Mobility in Aqueous Systems

In aqueous environments, this compound will dissociate into the cyclohexanebutanoate anion and the cobalt(II) cation. The speciation and mobility of the compound are therefore largely determined by the behavior of the cobalt(II) ion.

Cobalt chemistry in terrestrial aquatic environments is dominated by the Co(II) oxidation state due to the very low solubility of Co(III). nih.gov The speciation of dissolved cobalt(II) is highly dependent on the water chemistry, particularly pH and the presence of other ions. In seawater, a significant portion of dissolved cobalt(II) exists as the free ion (Co²⁺), with a substantial amount also present as chloro-complexes (CoCl⁺, CoCl₂⁰). jst.go.jp In neutral to acidic freshwaters, the free Co²⁺ ion is the predominant species. jst.go.jp As the pH increases into the basic range, cobalt carbonate species (CoCO₃⁰) become more important. jst.go.jp

The mobility of cobalt in aquatic systems is influenced by its speciation. While soluble cobalt compounds can be transported in dissolved form, they also have a tendency to sorb to suspended particles and sediment. cdc.gov This sorption is sensitive to environmental factors like pH, with a higher proportion of dissolved cobalt at lower pH. cdc.gov Studies on the mobility of radioactive cobalt (⁶⁰Co) in soils have shown that under anaerobic conditions with seawater, a large percentage of cobalt can move freely, likely in ionic form or associated with low molecular weight materials. iaea.org In contrast, under aerobic conditions in freshwater, the majority of cobalt is retained by the soil. iaea.org

Water TypeDominant Cobalt(II) SpeciespH Range
Seawater Co²⁺, CoCl⁺, CoCl₂⁰~8.1
Neutral to Acidic Freshwater Co²⁺< 8.5
Basic Freshwater CoCO₃⁰> 8.5

Photochemical and Biochemical Transformations

The transformation of this compound in the environment can occur through both photochemical and biochemical pathways, affecting the organic ligand and potentially being influenced by the cobalt ion.

Biochemical transformations of the cyclohexanebutanoic acid moiety are expected to follow pathways observed for other cycloalkane carboxylic acids. The anaerobic degradation of cyclohexanecarboxylic acid has been shown to involve activation to cyclohexanoyl-CoA, followed by dehydrogenation. nih.gov This links the catabolism of these compounds to the degradation pathways of aromatic compounds. nih.gov In some bacteria, the metabolism of cyclohexanecarboxylic acid involves a beta-oxidation pathway of its coenzyme A intermediates. nih.gov The presence of cobalt itself can influence microbial metabolism. For instance, high concentrations of cobalt have been shown to alter the metabolic pathways in Escherichia coli. nih.gov

Information on the direct photochemical transformation of cyclohexanebutanoic acid is limited. However, studies on related compounds can provide insights. For example, the irradiation of a 4-cyanobenzoic acid ester of trans-2-phenylcyclohexanol in methanol (B129727) leads to its fragmentation. researchgate.net The photochemical degradation of some carboxylic acids can be initiated by other compounds, such as aldehydes. beilstein-journals.org Furthermore, cobalt complexes themselves can undergo photolysis. The 254-nm photolysis of a cobalt-formato complex in aqueous solution has been observed to generate Co²⁺ and CO₂. researchgate.net Cobalt-based catalysts are also known to activate compounds like peroxymonosulfate (B1194676) to generate reactive radicals that can degrade organic pollutants, a process that can be enhanced by light. mdpi.comrsc.org

Transformation TypeCompound/ComponentPathway/ProcessKey Findings
Biochemical Cyclohexanecarboxylic AcidAnaerobic DegradationActivation to cyclohexanoyl-CoA and dehydrogenation. nih.gov
Biochemical Cyclohexanecarboxylic AcidBeta-oxidationMetabolism via coenzyme A intermediates. nih.gov
Biochemical Cobalt(II)Microbial MetabolismCan alter metabolic pathways in bacteria like E. coli. nih.gov
Photochemical Cobalt-formato complexPhotolysis (254 nm)Generates Co²⁺ and CO₂. researchgate.net
Photochemical Organic Pollutants with Cobalt CatalystCatalytic DegradationCobalt can activate peroxymonosulfate to degrade organics, a process that can be light-enhanced. mdpi.comrsc.org

Future Research Directions and Broader Impact

Rational Design of Modified Cyclohexanebutanoate Ligands

The functional heart of Cyclohexanebutanoic acid, cobalt(2+) salt, lies in its ligand structure. The cyclohexanebutanoate moiety offers a rich scaffold for modification, enabling the rational design of ligands with tailored properties. Future research will likely focus on several key areas of modification to enhance the performance and applicability of the resulting cobalt complexes.

One promising avenue is the introduction of various functional groups onto the cyclohexane (B81311) ring. For instance, the incorporation of electron-donating or electron-withdrawing groups could systematically tune the electronic properties of the cobalt center, thereby influencing its catalytic activity and redox potential. The strategic placement of sterically bulky substituents could also be employed to control the coordination environment around the cobalt ion, potentially leading to complexes with unique structural motifs and enhanced selectivity in catalytic reactions.

Furthermore, the synthesis of chiral cyclohexanebutanoate ligands is a particularly exciting prospect. Cobalt complexes derived from such ligands could serve as valuable catalysts for asymmetric synthesis, a critical technology in the pharmaceutical and fine chemical industries. The development of synthetic routes to enantiomerically pure cyclohexanebutanoate derivatives will be a crucial first step in this direction.

A proposed set of guidelines for the rational design of these modified ligands could consider the interplay between the ligand's body, its binding group, and terminal functionalities to achieve targeted delivery or specific catalytic functions. americanelements.com

Exploration of Alternative Cobalt Oxidation States and Their Reactivity

While the title compound features cobalt in its common +2 oxidation state, the exploration of alternative oxidation states is a fertile ground for new discoveries. wits.ac.za Cobalt is known to exist in a range of oxidation states, from -1 to +4, each with distinct reactivity profiles. wits.ac.za The stabilization of less common oxidation states, such as Co(I) or Co(III), within a cyclohexanebutanoate coordination sphere could unlock novel catalytic transformations.

For example, Co(III)-cyclohexanebutanoate complexes could be potent oxidizing agents, potentially finding application in selective oxidation reactions. rsc.org Conversely, Co(I) species are often excellent nucleophiles and could be utilized in reductive coupling or C-H activation reactions. The synthesis of such complexes would likely require the careful selection of co-ligands and reaction conditions to favor the desired oxidation state.

A key research challenge will be the characterization of these alternative oxidation state complexes, which are often transient or highly reactive. Advanced spectroscopic techniques, such as X-ray absorption spectroscopy and electron paramagnetic resonance, coupled with computational modeling, will be indispensable tools in elucidating their electronic and geometric structures.

Synergistic Effects in Mixed-Metal Coordination Compounds

The incorporation of a second, different metal ion alongside cobalt within a cyclohexanebutanoate-based framework could lead to materials with synergistic properties. These mixed-metal or heterometallic coordination compounds can exhibit catalytic activities or material properties that are superior to their single-metal counterparts.

For instance, the introduction of an oxophilic early transition metal, such as titanium or zirconium, could create a bifunctional catalyst where one metal center activates a carbonyl group while the cobalt center facilitates a subsequent transformation. Similarly, combining cobalt with a noble metal like palladium or platinum could lead to enhanced catalytic activity in cross-coupling reactions.

The synthesis of these mixed-metal species presents a significant synthetic challenge, requiring precise control over the stoichiometry and reaction conditions to avoid the formation of simple mixtures of homometallic complexes. The use of pre-designed heterobimetallic precursors or carefully chosen ligand systems that can bridge two different metal ions will be critical for success.

Emerging Methodologies for Synthesis and Characterization

The advancement of research into this compound, and its derivatives will be intrinsically linked to the development of new and improved synthetic and characterization techniques. While traditional solution-based methods will remain important, emerging methodologies offer exciting possibilities.

Sonochemical synthesis, which utilizes ultrasound to induce chemical reactions, has been shown to produce nano-sized metal-organic compounds with unique morphologies and properties. umicore.com This technique could be applied to the synthesis of cobalt cyclohexanebutanoate to generate materials with high surface areas, which is often beneficial for catalytic applications. Another promising approach is mechanochemistry, which involves solvent-free reactions conducted by grinding or milling, offering a more sustainable and efficient synthetic route.

In terms of characterization, advanced techniques will be crucial for understanding the structure-property relationships of these compounds. Single-crystal X-ray diffraction will continue to provide definitive structural information for crystalline materials. For non-crystalline or nanoscale materials, techniques such as powder X-ray diffraction (PXRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) will be essential for determining their phase and morphology. umicore.comnih.gov Thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide valuable information about the thermal stability and decomposition pathways of these cobalt carboxylates. akjournals.comresearchgate.net

Below is a comparative table of the thermal decomposition of various cobalt(II) carboxylates, providing a reference for potential studies on this compound.

CompoundDecomposition Temperature Range (°C)Final Product (in Air)Reference
Cobalt(II) Oxalate Dihydrate200-350Co₃O₄ akjournals.com
Cobalt(II) Formate Dihydrate250-350Co₃O₄ akjournals.com
Cobalt(II) Acetate (B1210297) Tetrahydrate250-400Co₃O₄ akjournals.com
Other Cobalt(II) Carboxylates265-400Not specified wits.ac.za

Potential for Sustainable Chemical Processes

The development of more sustainable chemical processes is a major global challenge, and cobalt catalysts, including potentially this compound, are poised to play a significant role. cobaltinstitute.org Cobalt carboxylates are already used as catalysts in a variety of industrial oxidation reactions. dic-global.comresearchgate.net For example, cobalt salts are employed as catalysts for the oxidation of cyclohexane to produce cyclohexanone (B45756) and cyclohexanol (B46403), key intermediates in the production of nylon. dic-global.commdpi.com

Future research could focus on utilizing this compound, as a more efficient or selective catalyst for these and other important transformations. The tunability of the cyclohexanebutanoate ligand offers the potential to fine-tune the catalyst's performance, leading to higher yields, reduced byproducts, and milder reaction conditions.

Furthermore, the use of cobalt, an earth-abundant metal, is inherently more sustainable than relying on precious metal catalysts like palladium and platinum. The development of robust and recyclable cobalt catalysts based on the cyclohexanebutanoate framework would be a significant step towards a greener chemical industry. Innovations in catalyst recovery and reuse will be critical to the economic and environmental viability of these processes. The incorporation of cobalt into polymeric structures has been explored as a way to limit bio-accessibility and improve safety profiles, a strategy that could be adapted for cyclohexanebutanoate complexes. umicore.com

The potential catalytic applications of cobalt complexes are extensive and are an active area of research.

Reaction TypeCatalyst SystemSubstrateProductReference
OxidationCobalt(III) acetateAlkylcyclohexenes3-Acetoxy-1-alkylcyclohexenes rsc.org
CycloadditionCo(acac)₂·2H₂OFluoroalkylated alkynes and 2-formylphenylboronic acids2-Fluoroalkylated indenols beilstein-journals.org
OxidationCobalt(II) complexesCyclohexaneCyclohexanol and Cyclohexanone mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What synthesis methodologies are recommended for preparing cobalt(2+) cyclohexanebutanoate in academic laboratories?

  • Answer : The compound can be synthesized via acid-base neutralization, where cobalt(II) carbonate or hydroxide reacts with cyclohexanebutanoic acid under controlled conditions. A typical procedure involves:

Adding excess cobalt(II) carbonate to the acid in a polar solvent (e.g., water or ethanol) at elevated temperatures to ensure complete reaction.

Filtering unreacted carbonate and evaporating the solvent to isolate the salt.

Purifying the product via recrystallization using a solvent pair (e.g., ethanol-water).
Key considerations : Stoichiometric ratios, pH control, and temperature stability of the ligand. Similar methods for cobalt salts are validated in studies on cobalt(II) chloride synthesis .

Q. How can researchers confirm the purity and structural identity of cobalt(2+) cyclohexanebutanoate?

  • Answer : Use a combination of:

  • Elemental analysis (CHNS/O) to verify stoichiometry.
  • FTIR spectroscopy to identify carboxylate coordination shifts (e.g., symmetric/asymmetric stretching modes of COO⁻).
  • X-ray diffraction (XRD) for crystalline structure determination, as demonstrated in cobalt coordination polymer studies .
  • Thermogravimetric analysis (TGA) to assess thermal stability and dehydration steps.

Advanced Research Questions

Q. What challenges arise in elucidating the coordination geometry of cobalt in cyclohexanebutanoic acid complexes, and how can they be resolved?

  • Answer : Challenges include polymorphism, ligand flexibility, and difficulty in growing single crystals. Solutions involve:

  • Single-crystal X-ray diffraction to resolve atomic-level geometry.
  • Extended X-ray absorption fine structure (EXAFS) to probe local coordination environments.
  • Magnetic susceptibility measurements to infer electronic configuration (e.g., high-spin vs. low-spin cobalt(II)).
    Studies on analogous cobalt coordination polymers highlight the importance of ligand rigidity in stabilizing specific geometries .

Q. How do environmental regulations influence the handling and disposal of cobalt(2+) cyclohexanebutanoate in research settings?

  • Answer : The compound is classified under restricted metals (0.1% threshold) in regulatory lists due to cobalt's toxicity . Researchers must:

Adhere to OSHA/NIOSH guidelines for PPE (gloves, fume hoods).

Neutralize waste using chelating agents (e.g., EDTA) before disposal.

Document usage and disposal in compliance with REACH or local hazardous waste protocols.

Q. What experimental strategies address contradictions in reported solubility or stability data for cobalt(2+) cyclohexanebutanoate?

  • Answer : Contradictions may stem from varying hydration states or impurities. Mitigation steps include:

  • Reproducing synthesis under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents).
  • Dynamic vapor sorption (DVS) to characterize hygroscopicity.
  • High-performance liquid chromatography (HPLC) to detect trace impurities.
    Cross-referencing with thermodynamic data from NIST Chemistry WebBook (e.g., phase change enthalpies) can resolve inconsistencies .

Methodological Guidance

Q. What analytical techniques are critical for studying the catalytic or magnetic properties of cobalt(2+) cyclohexanebutanoate?

  • Answer :

  • Cyclic voltammetry (CV) to evaluate redox activity.
  • SQUID magnetometry to measure magnetic moments and exchange interactions.
  • Electron paramagnetic resonance (EPR) to probe cobalt(II)'s d⁷ electronic structure.
    For catalytic applications, kinetic studies (e.g., turnover frequency) under controlled reaction conditions are essential .

Q. How should researchers document synthesis and characterization data for publications involving cobalt(2+) cyclohexanebutanoate?

  • Answer : Follow IMRAD structure with:

  • Detailed experimental protocols (molar ratios, reaction times).
  • Raw spectral data (FTIR, XRD) deposited in supplementary materials.
  • Error analysis for reproducibility (e.g., standard deviations in elemental analysis).
    Refer to guidelines in Chemical Experiment and Data Analysis Reporting for clarity and compliance with journal standards .

Safety and Compliance

Q. What safety protocols are mandatory when handling cobalt(2+) cyclohexanebutanoate in catalytic studies?

  • Answer :

  • Use fume hoods and cobalt-specific respirators to prevent inhalation.
  • Monitor airborne cobalt levels with real-time particulate sensors .
  • Implement emergency wash stations for dermal exposure.
    Safety Data Sheets (SDS) from MedChemExpress emphasize restricted use to trained personnel in authorized facilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.